4-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline dihydrochloride
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Overview
Description
Mechanism of Action
Target of Action
Compounds with an indazole moiety have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Based on the known actions of indazole derivatives, it can be inferred that the compound might interact with its targets (chk1, chk2, and h-sgk kinases) and modulate their activity . This could lead to changes in the cell cycle and cell volume regulation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and cell volume regulation, given its potential targets . The downstream effects of these changes could include alterations in cell proliferation and cell survival .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets. If the compound does indeed modulate the activity of CHK1, CHK2, and h-sgk kinases, it could potentially affect cell cycle progression and cell volume regulation . This could lead to changes in cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline dihydrochloride typically involves the reaction of 4-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline with hydrochloric acid to form the dihydrochloride salt . The reaction is usually carried out under controlled conditions to ensure high purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline dihydrochloride include:
- 4,5,6,7-Tetrahydroindole
- 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity.
Properties
IUPAC Name |
4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13;;/h5-8H,1-4,14H2,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMWFCFKHJMOLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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